molecular formula C10H13NO2 B1602203 Methyl 2-amino-2-phenylpropanoate CAS No. 4507-41-9

Methyl 2-amino-2-phenylpropanoate

Cat. No.: B1602203
CAS No.: 4507-41-9
M. Wt: 179.22 g/mol
InChI Key: MPSVDCFUZLGFKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group and a methyl ester group attached to a phenylpropanoate backbone

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-2-phenylpropanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including hydrolases and transferases, which facilitate its conversion and utilization in metabolic pathways . The compound forms enzyme-substrate complexes through hydrogen bonding and electrostatic interactions, which are crucial for its catalytic activity . These interactions enable this compound to participate in essential biochemical processes, such as amino acid metabolism and protein synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit inflammatory cytokines in monocyte/macrophage-like cells, thereby reducing inflammation . Additionally, it affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in regulating immune responses . These effects highlight the compound’s potential therapeutic applications in managing inflammatory conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, forming stable complexes that facilitate its biochemical activity . It has been found to inhibit certain enzymes, such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway . This inhibition leads to a decrease in the phosphorylation of NF-κB p65, ultimately reducing the expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s role in modulating cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways, suggesting potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that low to moderate doses of the compound can effectively modulate immune responses without causing significant adverse effects . High doses may lead to toxicity and adverse reactions, including disruptions in metabolic processes and organ function . These findings emphasize the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the methionine cycle . The compound interacts with enzymes such as methionine synthase and methionine adenosyltransferase, which are essential for the synthesis and recycling of methionine and its derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms and binding affinities to intracellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with enzymes and proteins, enabling it to participate in essential biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-phenylpropanoate with ammonia or an amine source under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by an amino group.

Another method involves the reductive amination of methyl 2-oxo-2-phenylpropanoate using ammonia and a reducing agent such as sodium borohydride. This reaction is carried out in a solvent like methanol at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness, yield, and purity. Key factors include the choice of reagents, reaction conditions, and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate: Similar structure but with a different position of the amino group.

    Methyl 2-amino-2-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group on the phenyl ring.

    Methyl 2-amino-2-(4-methoxyphenyl)propanoate: Contains a methoxy group on the phenyl ring.

Uniqueness

Methyl 2-amino-2-phenylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a methyl ester group on a phenylpropanoate backbone makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVDCFUZLGFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560155
Record name Methyl 2-amino-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-41-9
Record name Methyl 2-amino-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.3 g of methyl DL aminophenylpropanoate hydrochloride, 43 ml of demineralized water, 86 ml of ether and 3 ml of triethylamine was stirred at 20° C. for 10 minutes and the aqueous phase was extracted with ether. The combined ether phases were dried and evaporated to dryness under reduced pressure to obtain 8.3 g of methyl aminophenylpropanoate.
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0 (± 1) mol
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43 mL
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reactant
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86 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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